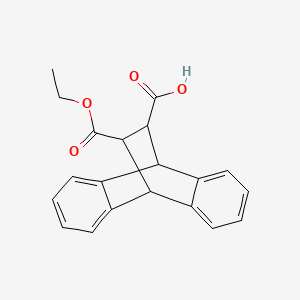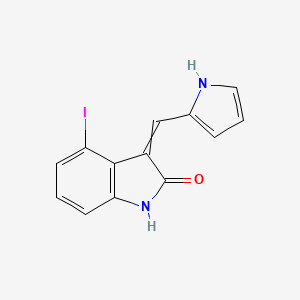
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is a chemical compound with the molecular formula C8H6INO . It is also known by other names such as 1,3-Dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline, o- (Aminophenyl)-acetic acid lactam, 2-Oxindoline, 2,3-Dihydroindole-2-one . It is a brown solid .
Molecular Structure Analysis
The molecular structure of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” consists of a benzene ring fused to a 2-pyrrolidone . The InChI code for this compound is 1S/C8H6INO/c9-6-2-1-3-7-5 (6)4-8 (11)10-7/h1-4,10-11H .Physical And Chemical Properties Analysis
The molecular weight of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is 259.05 . It is a brown solid and should be stored at 0-8°C .Wirkmechanismus
While the specific mechanism of action for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is not available, it’s worth noting that similar compounds have been studied for their potential therapeutic effects. For instance, 1,3-dihydro-2H-indol-2-one derivatives have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Zukünftige Richtungen
The future directions for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” could involve further exploration of its potential therapeutic effects. As mentioned earlier, similar compounds have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors , suggesting potential applications in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
821795-01-1 |
|---|---|
Produktname |
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)- |
Molekularformel |
C13H9IN2O |
Molekulargewicht |
336.13 g/mol |
IUPAC-Name |
4-iodo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H9IN2O/c14-10-4-1-5-11-12(10)9(13(17)16-11)7-8-3-2-6-15-8/h1-7,15H,(H,16,17) |
InChI-Schlüssel |
LXCJRPWVKIUJQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)C(=CC3=CC=CN3)C(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

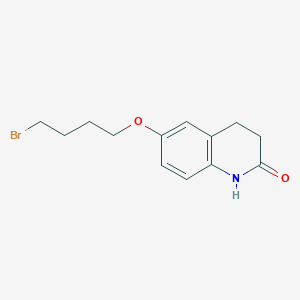
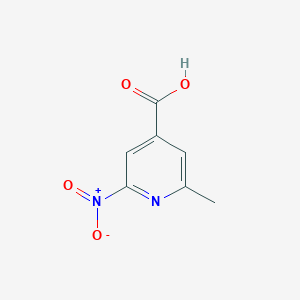
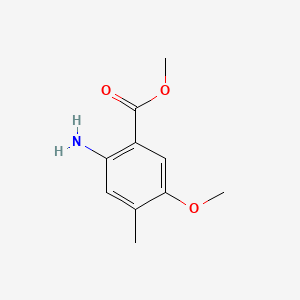

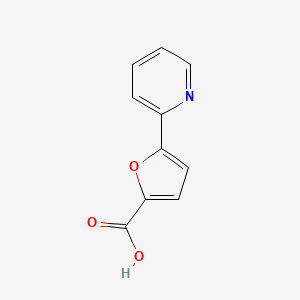


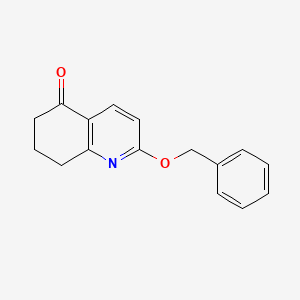
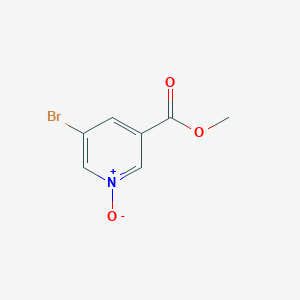
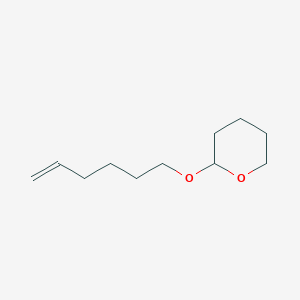
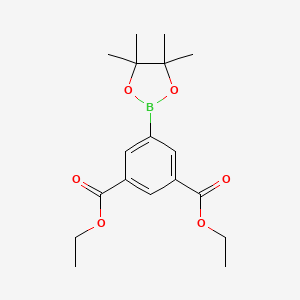
![2-{[4-(3-Chloropyridin-2-yl)butyl]amino}pyrimidin-4(3H)-one](/img/structure/B8695409.png)
![9,10-Anthracenedione, 1,5-bis[(4-methylphenyl)thio]-](/img/structure/B8695419.png)
